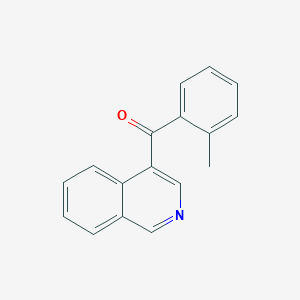
4-(2-Methylbenzoyl)isoquinoline
描述
4-(2-Methylbenzoyl)isoquinoline is a synthetic organic compound characterized by its molecular structure, which includes an isoquinoline ring system substituted with a 2-methylbenzoyl group
作用机制
Target of Action
Isoquinolines are a class of compounds that have been found to interact with a variety of biological targets. For instance, some isoquinolines have been found to inhibit Factor XIa, a protein involved in blood clotting .
Mode of Action
The exact mode of action would depend on the specific isoquinoline compound and its target. In the case of Factor XIa inhibitors, the isoquinoline compound would bind to the active site of the enzyme, preventing it from catalyzing its reaction .
Biochemical Pathways
Isoquinolines can affect various biochemical pathways depending on their targets. For example, if an isoquinoline compound inhibits a protein involved in blood clotting, it could affect the coagulation cascade .
Result of Action
The result of the compound’s action would depend on its target and mode of action. For instance, if the compound is an inhibitor of a protein involved in blood clotting, it could potentially prevent blood clots .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylbenzoyl)isoquinoline typically involves the reaction of isoquinoline with 2-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid by-product. The reaction mixture is heated under reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and improved purity of the final product. Additionally, purification steps, such as recrystallization or column chromatography, are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 4-(2-Methylbenzoyl)isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of quinone derivatives.
Reduction Products: Reduction reactions can produce isoquinoline derivatives with reduced functional groups.
Substitution Products:
科学研究应用
4-(2-Methylbenzoyl)isoquinoline has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is utilized to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
相似化合物的比较
4-(3-Methylbenzoyl)isoquinoline
4-(4-Methylbenzoyl)isoquinoline
2-Methyl-4-(2-methylbenzoyl)benzoic acid
2-Methyl-4-(3-methylbenzoyl)benzoic acid
2-Methyl-4-(4-methylbenzoyl)benzoic acid
属性
IUPAC Name |
isoquinolin-4-yl-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-12-6-2-4-8-14(12)17(19)16-11-18-10-13-7-3-5-9-15(13)16/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVUEQMMOPMYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


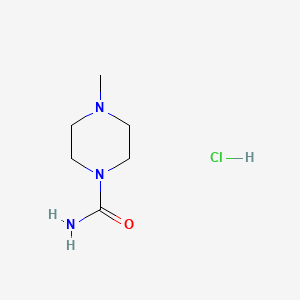
![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B1422300.png)
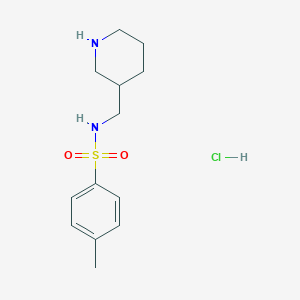
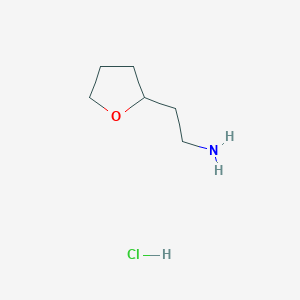
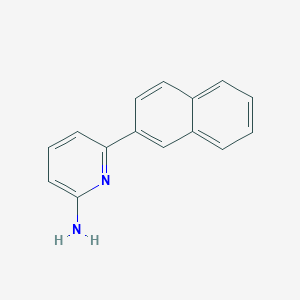
![[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1422308.png)
![5-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1422311.png)
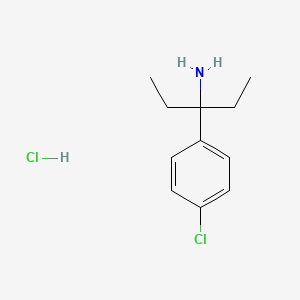
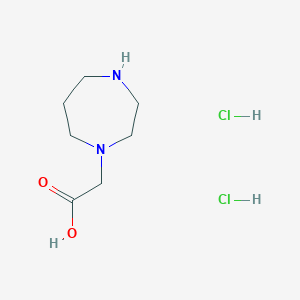
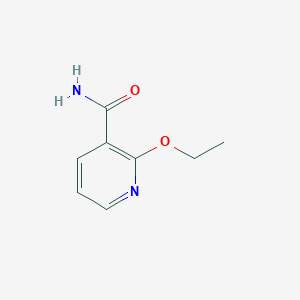
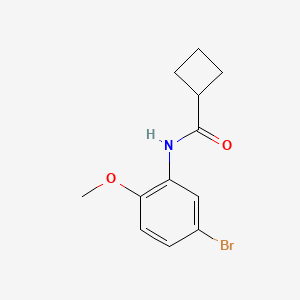
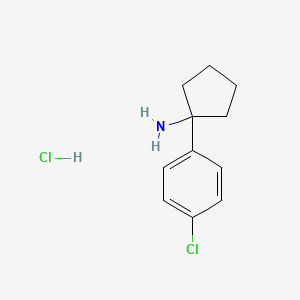
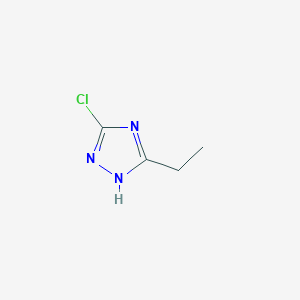
![[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1422321.png)
